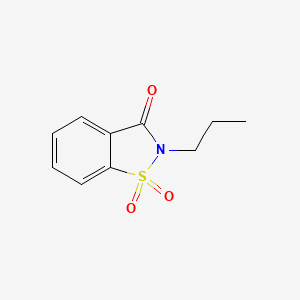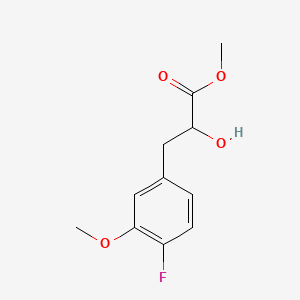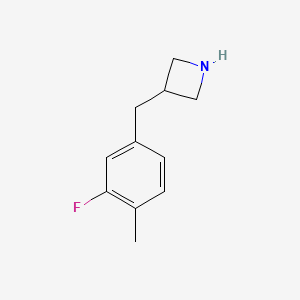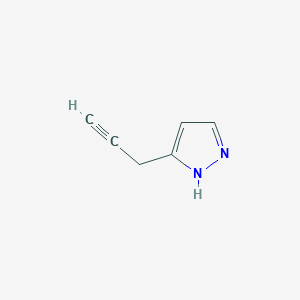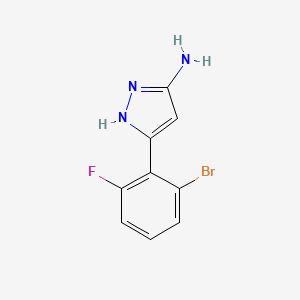![molecular formula C9H14N2O2 B15318518 1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine is an organic compound with the molecular formula C9H14N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butoxycarbonyl (Boc) protecting group and an isocyano functional group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine can be synthesized through various methods. One common approach involves the reaction of azetidine with tert-butyl chloroformate to introduce the Boc protecting group. The isocyano group can then be introduced using reagents such as phosgene or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems allow for efficient and controlled introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Addition Reactions: The isocyano group can participate in nucleophilic addition reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Addition: Nucleophiles such as amines or alcohols.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include deprotected azetidine derivatives, addition products with nucleophiles, and oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine involves its reactivity as a protected azetidine derivative. The Boc group provides stability and protection during synthetic transformations, while the isocyano group offers a site for nucleophilic attack. The compound’s effects are mediated through its interactions with various molecular targets and pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine can be compared with other similar compounds, such as:
1-(Tert-butoxycarbonyl)piperazine: Another Boc-protected compound used in organic synthesis.
Tert-butoxycarbonyl-protected amino acids: Widely used in peptide synthesis and as intermediates in organic chemistry.
The uniqueness of this compound lies in its combination of the azetidine ring and the isocyano group, which provides distinct reactivity and versatility in synthetic applications.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
tert-butyl 3-isocyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(6-11)10-4/h7H,5-6H2,1-3H3 |
Clé InChI |
WQNKVCBTKHBXHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


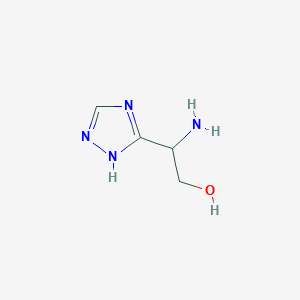



![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
